
7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
The compound 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The isoquinoline nucleus is found in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiallergic, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the Rh(III)-catalyzed cascade annulations provide a route to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . Another method involves the aminomethylation/hydrogenolysis approach, which is an alternative to direct methylation of metalated isoquinolines, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives indicates the versatility of methods available for modifying the isoquinoline core .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of an acidic hydrogen in the aminosulfonyl group, as seen in related compounds, is significant for the selectivity towards certain receptors, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor . The spatial position of substituents and the electron-withdrawing character of functional groups also play a role in the affinity and selectivity of these compounds towards their biological targets .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. For example, the cyclization reactions of bis(cyanophenyl)propionitriles lead to the synthesis of indeno[1,2-c]isoquinolin-11-ones, which are related to the compound of interest . The alkylation and acylation reactions of aminocarbostyrils, which are derivatives of 3-amino-4-hydroxyquinolin-2(1H)-one, demonstrate the chemical versatility of the isoquinoline nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino, hydroxy, and methoxy groups can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. These properties are essential for the compound's interaction with biological systems and its pharmacokinetic profile .
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one”.
Eigenschaften
IUPAC Name |
7-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIVVMZEHDTDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
643087-30-3 | |
| Record name | 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



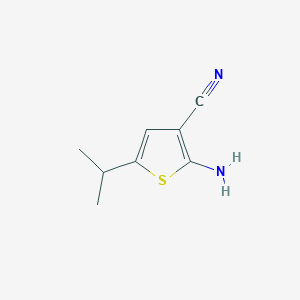
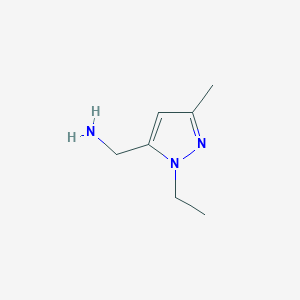

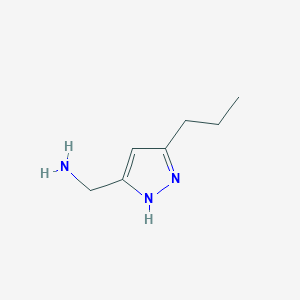
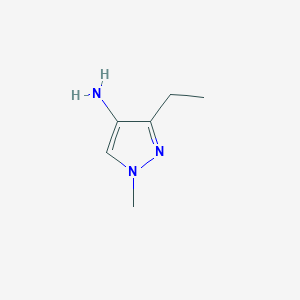
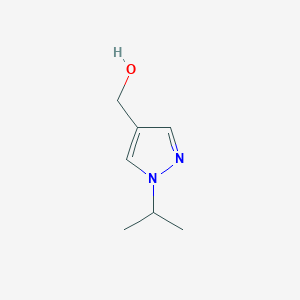
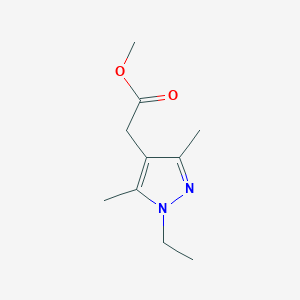

amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)